Boc-Met-Pro-OH
Description
BenchChem offers high-quality Boc-Met-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Met-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAFPKEPIVJKM-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474544 | |
| Record name | Boc-Met-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116939-85-6 | |
| Record name | Boc-Met-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Boc-Met-Pro-OH in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-L-methionyl-L-proline (Boc-Met-Pro-OH), a protected dipeptide of significant interest in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields. We will delve into the theoretical principles governing its solubility, present qualitative and semi-quantitative solubility data in a range of common laboratory solvents, and provide detailed experimental protocols for solubility determination. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of Solubility in Peptide Science
The solubility of protected peptides like Boc-Met-Pro-OH is a pivotal parameter that dictates their utility in various applications, from solid-phase peptide synthesis (SPPS) to the formulation of peptide-based therapeutics.[1][2][3] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, difficult purification, and low bioavailability. Understanding and predicting the solubility of a peptide in different solvent systems is therefore a critical first step in any experimental design.[1]
Boc-Met-Pro-OH is a dipeptide composed of methionine and proline, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This structure confers specific physicochemical properties that profoundly influence its interaction with various solvents. This guide aims to provide a detailed exploration of these properties and their impact on solubility.
Physicochemical Properties of Boc-Met-Pro-OH and Their Influence on Solubility
The solubility of Boc-Met-Pro-OH is governed by a combination of factors inherent to its molecular structure:
-
The Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, hydrophobic moiety.[4] Its presence significantly increases the nonpolar character of the dipeptide, generally decreasing its solubility in aqueous solutions and enhancing its solubility in organic solvents.[4][5]
-
Methionine Residue: The methionine side chain contains a thioether group, which is relatively nonpolar and contributes to the overall hydrophobicity of the molecule.[2] It is also susceptible to oxidation to the corresponding sulfoxide, particularly in solvents like dimethyl sulfoxide (DMSO).[2]
-
Proline Residue: Proline is unique among the proteinogenic amino acids for its secondary amine, which is incorporated into a pyrrolidine ring. This rigid structure disrupts the formation of regular secondary structures like β-sheets, which can often lead to peptide aggregation and reduced solubility.[3] The presence of proline can therefore enhance the solubility of a peptide.
-
C-Terminal Carboxylic Acid: The free carboxylic acid at the C-terminus provides a site for hydrogen bonding and can be deprotonated to form a carboxylate anion, which would increase solubility in polar protic solvents, especially at higher pH.
Overall, the combination of the hydrophobic Boc group and methionine side chain, coupled with the structure-disrupting nature of proline, suggests that Boc-Met-Pro-OH will exhibit good solubility in a range of organic solvents.
Molecular Structure of Boc-Met-Pro-OH
Sources
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- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
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- 5. peptide.com [peptide.com]
A Technical Guide to the Strategic Applications of Boc-Met-Pro-OH in Biochemical Research and Drug Discovery
This in-depth technical guide explores the multifaceted potential of N-α-(tert-Butoxycarbonyl)-L-methionyl-L-proline (Boc-Met-Pro-OH) in the realms of biochemistry and drug development. Moving beyond its fundamental role as a dipeptide intermediate, we will delve into the strategic advantages of employing this building block for the synthesis of complex, biologically active peptides. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of the Met-Pro motif in their work.
Foundational Chemistry and Rationale for Use
Boc-Met-Pro-OH is a dipeptide composed of L-methionine and L-proline, with the N-terminus of methionine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for controlled, stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while the carboxyl group of proline is activated for coupling to the next amino acid in the sequence.[][2] The Boc group is stable under neutral and basic conditions but can be readily cleaved with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of solid-phase peptide synthesis (SPPS).[][3]
The use of a dipeptide building block like Boc-Met-Pro-OH in SPPS offers several advantages over the sequential addition of single amino acids. It can enhance the efficiency of synthesizing challenging sequences, reduce the number of synthetic cycles, and potentially minimize the formation of deletion byproducts. This is particularly relevant for sequences prone to aggregation.[]
Key Physicochemical Properties of Boc-Met-Pro-OH and its Constituent Amino Acids:
| Property | Boc-Met-OH | Boc-Pro-OH | Boc-Met-Pro-OH (Predicted) |
| CAS Number | 2488-15-5[5] | 15761-39-4 | N/A |
| Molecular Formula | C10H19NO4S[5] | C10H17NO4 | C15H26N2O5S |
| Molecular Weight | 249.33 g/mol [5] | 215.25 g/mol | 346.44 g/mol |
| Appearance | White to off-white powder or crystalline solid[6] | White to off-white powder or crystalline solid | Predicted to be a white to off-white solid |
| Melting Point | 47-50 °C[5] | 133-135 °C | N/A |
| Key Synthetic Feature | N-terminal Boc protection, acid-labile[] | N-terminal Boc protection, acid-labile[] | N-terminal Boc protection, acid-labile |
| Side Chain Consideration | Thioether is susceptible to oxidation[7] | Induces conformational constraints (kinks) in peptide chains[8] | Combines both features |
Strategic Applications in the Synthesis of Bioactive Peptides
While direct biological activities of Boc-Met-Pro-OH itself are not extensively documented, its true potential lies in its utility as a strategic building block for synthesizing peptides where the Met-Pro motif is critical for biological function.
Probing Protein-Protein Interactions
The Met-Pro motif can be found in proteins at critical junctures of protein-protein interactions. The unique structural kink introduced by proline can position the methionine side chain for specific hydrophobic or van der Waals interactions within a binding pocket.[8] By synthesizing peptides containing the Met-Pro sequence using Boc-Met-Pro-OH, researchers can create tools to study and potentially inhibit these interactions.
Experimental Workflow: Synthesis of a Met-Pro Containing Peptide to Probe a Hypothetical Protein-Protein Interaction
Development of Enzyme Inhibitors
Peptide-based enzyme inhibitors are a significant area of drug development.[] The Met-Pro motif can be incorporated into peptide sequences designed to fit into the active site of an enzyme, where the methionine side chain can interact with hydrophobic pockets and the proline can provide a rigid scaffold to orient the interacting groups correctly. Boc-Met-Pro-OH is an ideal starting material for the synthesis of such potential inhibitors.
Detailed Protocol: Synthesis of a Potential Protease Inhibitor using Boc-Met-Pro-OH
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang or Merrifield resin) in an appropriate solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU.
-
Boc Deprotection: Remove the Boc protecting group from the first amino acid by treating the resin with a solution of 50% TFA in DCM. Neutralize with a base like diisopropylethylamine (DIEA).
-
Dipeptide Coupling: Dissolve Boc-Met-Pro-OH and a coupling agent (e.g., HBTU) in a suitable solvent like dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed.
-
Chain Elongation: Repeat the deprotection and coupling steps to add the remaining amino acids to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF or a mixture containing TFA and scavengers (e.g., triisopropylsilane and water) to prevent side reactions, particularly the oxidation of methionine.[7]
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Creation of Novel Biomaterials
The unique conformational properties imparted by proline make it a valuable component in the design of self-assembling peptides and other biomaterials.[10] The incorporation of methionine provides a site for potential modification, such as oxidation to methionine sulfoxide, which can alter the hydrophilicity and self-assembly properties of the peptide.[7] Boc-Met-Pro-OH can be used to introduce this functional dipeptide unit into larger peptide sequences designed for materials science applications.
Challenges and Considerations in Synthesis
The use of Boc-Met-Pro-OH, while advantageous, comes with specific chemical challenges that must be addressed to ensure the synthesis of high-quality peptides.
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage.[7] This can be minimized by using scavengers in the cleavage cocktail and by performing the synthesis under an inert atmosphere. If oxidation does occur, the sulfoxide can sometimes be reduced back to the thioether.
-
Proline-Induced Aggregation: Proline's rigid structure can sometimes contribute to peptide aggregation during synthesis, making subsequent coupling reactions difficult. The use of a dipeptide building block can sometimes mitigate this by reducing the number of difficult coupling steps.
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline as the second residue, there is a risk of the N-terminus cyclizing onto the activated carboxyl group, leading to the formation of a diketopiperazine and cleavage from the resin. Careful control of coupling and deprotection conditions is necessary to minimize this side reaction.
Future Perspectives and Conclusion
Boc-Met-Pro-OH is a specialized but valuable tool for the biochemist and peptide chemist. While its direct biological applications are not yet well-defined, its strategic use in the synthesis of peptides containing the functionally important Met-Pro motif is clear. As our understanding of the roles of specific peptide sequences in biological processes continues to grow, the demand for specialized building blocks like Boc-Met-Pro-OH is likely to increase. Its application in the rational design of enzyme inhibitors, modulators of protein-protein interactions, and novel biomaterials holds significant promise for future research and development.
This guide has provided a comprehensive overview of the properties, synthesis, and strategic applications of Boc-Met-Pro-OH. By understanding both the potential and the challenges associated with its use, researchers can effectively leverage this dipeptide to advance their work in biochemistry and drug discovery.
References
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2023). PubMed. Retrieved January 15, 2026, from [Link]
-
Met-Pro. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. Retrieved January 15, 2026, from [Link]
-
How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved January 15, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... (2017). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis of methionine-containing aggregation-prone peptides. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Boc-L-proline | 15761-39-4. (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]
-
Understanding Boc-Met-OH: Properties, Production, and Sourcing for Researchers. (2025, October 26). Retrieved January 15, 2026, from [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved January 15, 2026, from [Link]
-
Proline motifs in peptides and their biological processing. (1995). PubMed. Retrieved January 15, 2026, from [Link]
-
The Multifaceted Roles of Proline in Cell Behavior. (2020). Frontiers in Cell and Developmental Biology. Retrieved January 15, 2026, from [Link]
-
Cyclic Peptide-Based Biologics Regulating HGF-MET. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]
-
Unlock Peptide Synthesis: The Power of BOC-L-Proline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
(PDF) Proline motifs and their biological processing. (2025, October 30). ResearchGate. Retrieved January 15, 2026, from [Link]
-
[Analgesic activity of dipeptide Tyr-Pro]. (2008). PubMed. Retrieved January 15, 2026, from [Link]
-
All About Amino Acids. (n.d.). JPT Peptide Technologies. Retrieved January 15, 2026, from [Link]
-
Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay. (2014). PubMed. Retrieved January 15, 2026, from [Link]
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- 8. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
Methodological & Application
Application Note: A Strategic Guide to the Incorporation of Methionine-Proline Motifs in Peptide Synthesis Using Boc-Protected Amino Acids
Introduction: The Significance of the Met-Pro Dipeptide and a Synthetic Overview
The methionine-proline (Met-Pro) motif is a recurring dipeptide sequence in a variety of biologically active peptides and proteins, where it can play a crucial role in defining structural conformations and mediating protein-protein interactions. The thioether side chain of methionine offers a site for potential post-translational modifications, including reversible oxidation, which can act as a biological switch. Proline, with its unique cyclic structure, introduces significant conformational constraints, often inducing turns in the peptide backbone.[1] The synthesis of peptides containing this motif, however, requires careful consideration of the specific chemical properties of each amino acid to prevent common side reactions.
This application note provides a comprehensive guide for the successful incorporation of a Met-Pro sequence into a growing peptide chain using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). As the pre-synthesized tripeptide Boc-Met-Pro-OH is not a commonly available reagent, this guide will focus on the sequential addition of Boc-Pro-OH followed by Boc-Met-OH. We will delve into the critical aspects of the synthesis, with a particular emphasis on mitigating the oxidative susceptibility of the methionine residue.
Physicochemical Properties of the Core Building Blocks
A thorough understanding of the starting materials is fundamental to a successful synthesis. The properties of the individual Nα-Boc protected methionine and proline are summarized below.
| Property | Boc-L-Met-OH | Boc-L-Pro-OH |
| CAS Number | 2488-15-5[2][3][4][5][6][7] | 15761-39-4[1][8][9] |
| Molecular Formula | C10H19NO4S[2][3][5][6] | C10H17NO4[9] |
| Molecular Weight | 249.33 g/mol [4][5][7][10] | 215.25 g/mol [9] |
| Appearance | White to off-white powder or crystalline solid[3][6][10] | Solid[8][9] |
| Melting Point | 47-50 °C[3][4] | 133-135 °C[8][9] |
| Storage | Store refrigerated[2]; Keep container tightly closed. Do not store above 5°C (41°F)[11]. | Store at room temperature. |
| Solubility | Soluble in DMF[7][10], Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[12]. | Soluble in acetic acid[8][9]. |
Safety Precautions: Researchers should always consult the latest Safety Data Sheet (SDS) before handling these reagents.[11][13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] Handling of solid reagents that can form dust should be performed in a well-ventilated area or fume hood.[11]
The Synthetic Workflow: A Step-by-Step Protocol
The following protocols are designed for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin.
Diagram of the Synthetic Cycle
Caption: Workflow for the final cleavage of the peptide from the resin.
Recommended Cleavage Cocktail
A highly effective and commonly used cocktail for peptides containing methionine is Reagent K. [14]
| Reagent Cocktail | Composition (v/v) | Purpose of Scavengers |
|---|
| Reagent K | TFA / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:2.5) | Thioanisole and EDT act as potent scavengers to prevent both oxidation and S-alkylation of the methionine side chain. [14]|
Protocol:
-
Resin Preparation: Thoroughly dry the synthesized peptide-resin under vacuum. [14]2. Cleavage: In a suitable reaction vessel, add the cleavage cocktail (e.g., Reagent K) to the dry resin (approximately 10 mL per gram of resin). [14]3. Reaction: Stir the mixture at room temperature for 2-4 hours. [14]4. Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. [14]5. Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether multiple times. [14]6. Drying: Dry the crude peptide pellet under vacuum.
Characterization and Analysis
Following synthesis and cleavage, the crude peptide should be analyzed to confirm the successful incorporation of the Met-Pro motif and to assess purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide and to purify it via preparative HPLC. [14]* Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide, thereby verifying the correct sequence.
Conclusion
The successful synthesis of peptides containing the Met-Pro motif using Boc-SPPS is readily achievable with a strategic approach. While the sequential coupling of Boc-Pro-OH and Boc-Met-OH is generally efficient, the key to obtaining a high-purity product lies in the diligent mitigation of methionine side-chain reactions. The use of appropriate scavengers during both the synthesis cycles and, most critically, the final acid cleavage is non-negotiable. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this important dipeptide motif into their target sequences.
References
-
Aapptec Peptides. (n.d.). Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. Retrieved January 15, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-Met-OH. Retrieved January 15, 2026, from [Link]
-
Hopkins Chemicals. (2025). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. Retrieved January 15, 2026, from [Link]
-
LookChem. (2025). Understanding Boc-Met-OH: Properties, Production, and Sourcing for Researchers. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-methionine. PubChem Compound Summary for CID 89857. Retrieved January 15, 2026, from [Link]
- Guryanov, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
-
Chem-Impex. (n.d.). Boc-L-methionine. Retrieved January 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of (I) Production of BOC-(D)-Met(O)-OH. Retrieved January 15, 2026, from [Link]
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- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Met-OH Novabiochem 2488-15-5 [sigmaaldrich.com]
- 8. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Boc-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Boc-D-Met-OH Novabiochem 5241-66-7 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. BOC-MET(O)-OH | 34805-21-5 [amp.chemicalbook.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Power and Challenge of Fragment Condensation
{"answer":"## Application Notes & Protocols: Strategic Use of Boc-Met--Pro-OH in Peptide Fragment Condensation
The synthesis of long-chain peptides and small proteins is a significant challenge in pharmaceutical and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to 50-60 amino acids, the synthesis of larger molecules is often hindered by accumulating side reactions and incomplete couplings, leading to low purity and yield.[1] Fragment condensation, a strategy where smaller, protected peptide segments are synthesized and then coupled together, offers a powerful alternative for accessing these larger biomolecules.[1]
A critical challenge in this approach is the risk of racemization at the C-terminal amino acid of the carboxyl component (the incoming fragment) during the activation step.[1][2] The choice of the C-terminal residue is therefore a key strategic decision. The dipeptide fragment Boc-Met-Pro-OH is of particular interest due to the unique properties of its constituent amino acids. Proline, as a secondary amine, is known to reduce the risk of racemization of the preceding amino acid during activation.[3] Methionine, however, introduces its own set of challenges, primarily the susceptibility of its thioether side chain to oxidation.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the Boc-Met-Pro-OH dipeptide in fragment condensation strategies. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer troubleshooting advice to ensure the synthesis of high-purity target peptides.
Scientific Principles & Strategic Considerations
The Rationale for Using a Proline C-Terminus
The secondary amine structure of proline provides conformational rigidity, which can be leveraged to stabilize specific secondary structures like beta-turns.[5] In the context of fragment condensation, its most significant advantage is the suppression of racemization. The common mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate.[6] The cyclic structure of proline disfavors the formation of this intermediate, thus preserving the stereochemical integrity of the methionine residue during the carboxyl group activation.
Managing the Methionine Challenge: Oxidation
The thioether side chain of methionine is readily oxidized to methionine sulfoxide (Met(O)) under various conditions, including the repetitive acidic treatments used for Boc-group deprotection and during the final cleavage from the resin.[3][4][7][8] This oxidation introduces an unwanted modification and can complicate purification and biological activity assessment.
Mitigation Strategies:
-
Use of Scavengers: During Boc deprotection steps with trifluoroacetic acid (TFA), the inclusion of scavengers is crucial. Dithiothreitol (DTT) or dithioethane (DTE) can suppress oxidation.[3][4][9]
-
Controlled Reaction Conditions: Minimizing reaction times and avoiding prolonged exposure to oxidizing agents or harsh acidic conditions is essential.
-
Post-Synthesis Reduction: If oxidation does occur, the resulting peptide sulfoxide can be reduced back to the native methionine.[3] However, preventing oxidation from the outset is the preferred strategy.
Core Experimental Workflow: Solution-Phase Fragment Condensation
This section outlines a detailed protocol for the coupling of a Boc-Met-Pro-OH fragment (Fragment A) to another peptide fragment (Fragment B) which has a free N-terminal amine.
Diagram of the Fragment Condensation Workflow
Caption: Solution-phase coupling of Boc-Met-Pro-OH.
Detailed Protocols
Protocol 1: Solution-Phase Fragment Condensation
This protocol describes the coupling of a C-terminal acid fragment (Boc-Met-Pro-OH, Fragment A) to an N-terminal amine fragment (Fragment B).
Materials:
-
Boc-Met-Pro-OH (Fragment A)
-
Peptide amine component (Fragment B, with side-chain protection)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Cold Diethyl Ether
-
Reverse-Phase HPLC (RP-HPLC) system for monitoring and purification
Methodology:
-
Fragment A Activation: a. Dissolve Boc-Met-Pro-OH (1.0 equivalent) and a racemization suppressant like HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.[1] b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.1 equivalents) to the cooled solution.[1] d. Stir the mixture for 30 minutes at 0°C to pre-activate the C-terminal carboxyl group.[1] The use of additives like HOBt intercepts the reactive intermediate from the carbodiimide, forming an active ester that is less prone to causing racemization.[6]
-
Fragment B Preparation: a. In a separate flask, dissolve the amine component (Fragment B, 1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: a. Add the activated Fragment A solution to the solution of Fragment B. b. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by taking small aliquots and analyzing via HPLC to track the consumption of starting materials and the formation of the product.[1][10]
-
Work-up and Purification: a. Upon completion, precipitate the crude protected peptide by adding the reaction mixture dropwise to a stirred flask of cold diethyl ether.[1] b. Collect the resulting solid by centrifugation or filtration. c. Wash the solid with cold diethyl ether to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct if DCC was used (note: the diisopropylurea byproduct from DIC is more soluble).[11] d. Dry the crude peptide under vacuum. e. Purify the fully protected, coupled peptide by preparative RP-HPLC.[12]
Protocol 2: Boc-Deprotection of the Coupled Fragment
This protocol is for the removal of the N-terminal Boc group to allow for further elongation of the peptide chain.
Materials:
-
Boc-protected peptide fragment
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger: Dithioethane (DTE) or Dithiothreitol (DTT)
-
Cold Diethyl Ether
Methodology:
-
Deprotection Cocktail Preparation: Prepare a solution of 25-50% TFA in DCM.[13] It is highly recommended to add a scavenger such as 0.5% DTE to this solution to prevent both the oxidation of methionine and S-alkylation by tert-butyl cations generated during deprotection.[4][9]
-
Reaction: a. Dissolve the Boc-protected peptide in the TFA/DCM/scavenger cocktail. b. Stir the reaction at room temperature for 30-60 minutes.[13]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. b. Precipitate the deprotected peptide by adding the concentrated solution to cold diethyl ether. c. Collect the peptide by centrifugation, wash with ether, and dry under vacuum. The peptide is now ready for the next coupling step.
Data Presentation: Reagent and Condition Selection
The choice of coupling reagents, additives, and solvents significantly impacts the efficiency and purity of the final product. The following tables summarize key parameters to guide experimental design.
Table 1: Comparison of Common Coupling Reagents for Fragment Condensation
| Coupling Reagent | Additive | Relative Efficiency | Racemization Risk (with Pro C-terminus) | Byproduct & Removal | Key Considerations |
| DIC | HOBt/Oxyma | Good | Very Low | Diisopropylurea (soluble) | Cost-effective and widely used. The soluble byproduct simplifies workup compared to DCC.[2] |
| DCC | HOBt/Oxyma | Good | Very Low | Dicyclohexylurea (DCU, insoluble) | DCU precipitation drives the reaction but requires filtration for removal.[11] |
| HBTU/HATU | (Internal) | Very Good | Very Low | Soluble byproducts | Generally faster and more efficient, especially for sterically hindered couplings.[14] HATU is particularly effective.[6] |
| EDC | HOBt/Oxyma | Good | Very Low | Water-soluble urea | Ideal for aqueous-phase couplings, though less common for protected fragments in organic solvents.[11] |
Table 2: Boc Deprotection Conditions and Scavengers
| Reagent | Concentration | Scavenger | Time | Efficacy | Notes |
| TFA/DCM | 25-50% | 0.5% DTE | 30 min | >99% | Standard, effective method. Scavenger is critical for Met-containing peptides.[4][13] |
| 4M HCl in Dioxane | 4M | None | 30-60 min | >98% | An alternative to TFA, though less common in modern protocols.[13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation of Fragment A.- Steric hindrance.- Poor solubility of fragments. | - Increase pre-activation time or switch to a more powerful coupling reagent like HATU.- Perform the reaction at a slightly elevated temperature (monitor for racemization).- Test different solvent systems (e.g., DMF/DCM mixtures). |
| Presence of Methionine Sulfoxide (Met(O)) | - Insufficient scavenger during deprotection.- Oxidation during workup or storage. | - Ensure adequate scavenger (e.g., DTE, DTT) is used in all acidic steps.[3][4]- Degas solvents and work under an inert atmosphere (N₂ or Ar).- If necessary, reduce the final product with a mild reducing agent. |
| Racemization Detected | - Incorrect coupling reagent/additive combination.- Excessive base or high temperature. | - This is unlikely with a Pro C-terminus. However, confirm by chiral HPLC.[10]- Ensure an appropriate racemization suppressant (HOBt, Oxyma) is used.[6]- Avoid strong, non-hindered bases and excessive heat. |
| Difficulty in Purification | - Incomplete reaction leading to closely eluting species.- Formation of side products. | - Optimize the coupling reaction to drive it to completion.- Use high-resolution preparative HPLC columns and optimize the gradient for better separation.[12][15] |
Conclusion
The Boc-Met-Pro-OH dipeptide is a valuable tool in a fragment condensation strategy. The proline residue provides crucial protection against racemization of the methionine during activation, a common and deleterious side reaction. The primary challenge associated with the methionine residue—its susceptibility to oxidation—can be effectively managed through the judicious use of scavengers and controlled reaction conditions. By following the detailed protocols and considering the strategic insights provided in these notes, researchers can confidently employ this fragment to build complex, high-purity peptides for a wide range of applications in research and drug development.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
Peptide Synthesis Reagents. (n.d.). A Guide to Coupling and Protecting Groups. [Link]
- Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949-9979.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
-
American Chemical Society. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]
-
National Institutes of Health. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
National College of Ireland. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
American Chemical Society. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
National Institutes of Health. (n.d.). Synthesis and purification of self-assembling peptide-oligonucleotide conjugates by solid-phase peptide fragment condensation. [Link]
- Google Patents. (n.d.). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
American Chemical Society. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]
-
American Chemical Society. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Thieme. (n.d.). The Role of Solid-Phase Fragment Condensation (SPFC) in Peptide Synthesis. [Link]
-
5Z.com. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]
-
Frontiers. (n.d.). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. [Link]
-
National Institutes of Health. (2003, November 13). Factors Affecting Conformation in Proline-Containing Peptides. [Link]
Sources
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- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. doras.dcu.ie [doras.dcu.ie]
analytical techniques for monitoring Boc-Met-Pro-OH coupling
An Application Guide to Analytical Techniques for Monitoring Boc-Met-Pro-OH Coupling
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of peptides, a cornerstone of drug discovery and development, demands rigorous in-process monitoring to ensure reaction completion, identify side products, and optimize yield. The coupling of N-α-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) to L-proline (Pro-OH) presents a unique set of analytical challenges. These include the secondary amine nature of proline, which complicates traditional colorimetric tests, and the susceptibility of the methionine thioether to oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques—specifically High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—for the effective monitoring of the Boc-Met-Pro-OH coupling reaction. We present detailed, field-proven protocols and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative in Peptide Coupling
The formation of a peptide bond between Boc-Met-OH and Pro-OH is a critical step in the synthesis of numerous biologically active peptides. Successful coupling is paramount for the final purity and efficacy of the product. However, this specific reaction is prone to several complications:
-
Incomplete Coupling: Proline's secondary amine can exhibit different reactivity compared to primary amines, potentially leading to incomplete reactions. Monitoring is essential to determine the optimal reaction time and conditions.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), a +16 Da impurity.[1][2] This can occur during the coupling step or subsequent acidic treatments inherent to Boc-based solid-phase peptide synthesis (SPPS).[3][4]
-
Racemization: While proline itself cannot racemize at its alpha-carbon during coupling, the activated Boc-Met-OH can. Furthermore, certain coupling additives, such as 1-hydroxybenzotriazole (HOBt), have been shown to catalyze the racemization of proline esters under specific conditions, which is a critical consideration in fragment condensation strategies.[5]
-
Monitoring Limitations: Qualitative methods like the Kaiser test, which detects primary amines, are unreliable for monitoring reactions involving the secondary amine of proline.[6] This necessitates the use of more robust, quantitative analytical techniques.
This guide provides the protocols and interpretive framework to navigate these challenges, ensuring the synthesis of high-purity Boc-Met-Pro-OH.
High-Level Analytical Workflow
Effective reaction monitoring follows a systematic loop of synthesis, sampling, analysis, and interpretation. This iterative process allows for timely intervention and optimization.
Caption: General workflow for monitoring peptide coupling reactions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for monitoring peptide synthesis. It separates molecules based on their hydrophobicity, allowing for the quantification of starting materials, the desired product, and various impurities.[7][8]
Principle of Separation
In the context of Boc-Met-Pro-OH coupling, the product is significantly more hydrophobic than the individual amino acid reactants. As the reaction progresses, a peak corresponding to the product will appear and grow, while the peaks for the starting materials will diminish. The separation is typically achieved on a C18 stationary phase with a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[9]
Experimental Protocol: RP-HPLC
-
Sample Preparation (Cleave & Analyze):
-
Withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel at a specific time point.
-
Wash the resin sample thoroughly with Dichloromethane (DCM) (3x) and Methanol (3x) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Causality: The scavengers are critical to prevent artifacts like methionine oxidation and t-butylation during cleavage.[1][3]
-
Add the cleavage cocktail to the dry resin and allow it to react for 1-2 hours at room temperature.
-
Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for injection.
-
-
Instrumentation and Conditions:
-
Column: C18, 3.5-5 µm particle size, 100-300 Å pore size (wide-pore is better for peptides), 4.6 x 150 mm.[7]
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm. Causality: The peptide backbone absorbs strongly around 214 nm, providing a universal signal for all peptide components.[10]
-
Injection Volume: 10-20 µL.
-
| Parameter | Setting | Rationale |
| Column | C18, Wide Pore (300 Å) | Provides good hydrophobic retention for peptides. Wide pores prevent size exclusion of larger molecules.[11] |
| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides.[9] |
| Gradient | 5-95% B over 20-30 min | A broad gradient is used to elute compounds with a wide range of polarities, from starting materials to product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV, 214 nm & 280 nm | 214 nm detects the peptide backbone. 280 nm is for aromatic residues (not present here, but good practice).[10] |
Data Interpretation
-
t=0: The chromatogram will show peaks corresponding to the cleaved starting materials (Proline and Boc-Methionine).
-
t>0: A new, typically later-eluting peak corresponding to the more hydrophobic Boc-Met-Pro-OH product will appear and increase in area over time.
-
Reaction Completion: The reaction is considered complete when the area of the limiting reactant peak stops decreasing and the product peak area plateaus.
-
Purity Assessment: The purity can be estimated by the area percentage of the main product peak relative to all other peaks.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an orthogonal layer of data by confirming the identity of each peak in the chromatogram through its mass-to-charge ratio (m/z). This is indispensable for unambiguously identifying the product and diagnosing side reactions.[13][14]
Principle of Detection
After separation by HPLC, the eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes.[15] These ions are then analyzed by a mass spectrometer. For peptides, ESI typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which can be used to calculate the parent molecular weight.[16]
Experimental Protocol: LC-MS
The LC method is identical to the one described in Section 3.2. However, formic acid (FA) is often preferred over TFA as the mobile phase modifier because TFA can cause ion suppression in the MS source.[9]
-
MS Detector Settings (Example for a Quadrupole MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Scan Range: 100 – 1500 m/z.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Interpretation and Troubleshooting
By extracting the ion chromatograms for the expected masses, one can confirm the identity of each peak. This is crucial for troubleshooting.
| Compound | Formula | Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Diagnostic Use |
| Proline | C₅H₉NO₂ | 115.06 | 116.07 | Starting Material 1 |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.10 | 250.11 | Starting Material 2 |
| Boc-Met-Pro-OH | C₁₅H₂₆N₂O₅S | 346.16 | 347.17 | Desired Product |
| Boc-Met(O)-Pro-OH | C₁₅H₂₆N₂O₆S | 362.15 | 363.16 | Methionine Oxidation (+16 Da)[2] |
| Boc-Met | C₁₀H₁₇NO₃S | 231.09 | 232.10 | Incomplete Proline Coupling |
digraph "Troubleshooting_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="LC-MS Analysis Shows Low Yield\nor Impurities", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Check_SM [label="High Levels of Starting Materials\n(m/z 116.07, 250.11)?", shape=diamond, fillcolor="#FFFFFF"]; Check_Oxidation [label="Significant Peak at Product m/z + 16\n(m/z 363.16)?", shape=diamond, fillcolor="#FFFFFF"]; Check_Other [label="Other Unexpected Masses?", shape=diamond, fillcolor="#FFFFFF"];
Incomplete [label="Diagnosis: Incomplete Coupling\nAction: Extend reaction time, check\ncoupling reagent activity, increase equivalents.", fillcolor="#FCE8E6", color="#EA4335"]; Oxidized [label="Diagnosis: Methionine Oxidation\nAction: Ensure inert atmosphere, check\nreagent purity, use antioxidants during cleavage.", fillcolor="#FCE8E6", color="#EA4335"]; Deletion [label="Diagnosis: Deletion/Side Products\nAction: Review synthesis strategy,\ncheck for racemization, analyze raw materials.", fillcolor="#FCE8E6", color="#EA4335"]; Success [label="Reaction is Clean\nProceed to Next Step", fillcolor="#E6F4EA", color="#34A853"];
Start -> Check_SM; Check_SM -> Incomplete [label="Yes"]; Check_SM -> Check_Oxidation [label="No"]; Check_Oxidation -> Oxidized [label="Yes"]; Check_Oxidation -> Check_Other [label="No"]; Check_Other -> Deletion [label="Yes"]; Check_Other -> Success [label="No"]; }
Caption: LC-MS based troubleshooting decision tree.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine monitoring due to lower throughput, ¹H NMR is a powerful, non-destructive tool for mechanistic studies and quantitative analysis of reaction kinetics.[17] The "cleave and analyze" approach is most practical.
Principle of Analysis
NMR spectroscopy detects changes in the chemical environment of specific protons. The coupling reaction results in the disappearance of signals from the reactants and the appearance of new, characteristic signals for the product. Key diagnostic signals include the α-protons of methionine and proline, and the Boc protecting group protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Prepare a cleaved sample as described in Section 3.2.1.
-
Dissolution: Dissolve the dried peptide sample in a deuterated solvent such as DMSO-d₆ or MeOD-d₄. Causality: DMSO-d₆ is excellent for peptides as it solubilizes them well and the amide N-H protons are often visible.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Data Interpretation
The conversion can be quantified by integrating and comparing the signals of the starting materials and the product.[17]
| Proton | Boc-Met-OH (Approx. δ) | Pro-OH (Approx. δ) | Boc-Met-Pro-OH (Approx. δ) | Change Upon Coupling |
| Boc (9H, s) | ~1.4 ppm | - | ~1.4 ppm | Stays, can be used as internal reference |
| Met S-CH₃ (3H, s) | ~2.1 ppm | - | ~2.1 ppm | Minor shift |
| Met α-H (1H, m) | ~4.0-4.2 ppm | - | ~4.3-4.5 ppm | Diagnostic downfield shift |
| Pro α-H (1H, m) | - | ~3.6-3.8 ppm | ~4.2-4.4 ppm | Disappears, new signal appears |
By comparing the integration of the Pro α-H in the starting material (~3.7 ppm) to the newly formed Pro α-H in the product (~4.3 ppm), one can accurately determine the reaction conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is particularly useful for in-situ monitoring of solid-phase peptide synthesis (SPPS) without requiring cleavage from the resin.[18][19] It monitors the vibration of chemical bonds, providing a qualitative assessment of the functional groups present on the resin.
Principle of Analysis
For peptide coupling, the key transformation is the conversion of a free amine (on the proline-resin) and a carboxylic acid (on Boc-Met-OH) into an amide bond. This is observed in the IR spectrum as the disappearance of the N-H stretch of the free amine and the appearance of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.
Experimental Protocol: On-Resin FTIR
-
Take a small sample of resin beads (~5 mg).
-
Wash thoroughly with DCM to remove residual solvents and reagents.
-
Dry the beads completely.
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Interpretation
-
Before Coupling (Proline-Resin): Look for a weak C=O stretch from the proline carboxylic acid (if it's the first amino acid) and potentially N-H stretches if it is a salt.
-
After Coupling: The primary indicator of a successful reaction is the appearance of two strong, characteristic bands:
-
Amide I: ~1650 cm⁻¹ (strong C=O stretch of the newly formed peptide bond).
-
Amide II: ~1540 cm⁻¹ (N-H bend and C-N stretch). The reaction can be monitored until these bands reach their maximum intensity.
-
Conclusion
No single analytical technique is sufficient for comprehensive monitoring of the challenging Boc-Met-Pro-OH coupling. A multi-faceted approach is recommended for robust process control and troubleshooting.
-
RP-HPLC is essential for routine quantitative monitoring of reaction progress and purity.
-
LC-MS is the definitive tool for confirming product identity and diagnosing side reactions like methionine oxidation.
-
NMR Spectroscopy offers precise quantitative data and structural information, ideal for kinetic studies and in-depth investigation.
-
FTIR Spectroscopy provides a rapid, qualitative method for in-situ monitoring on solid support.
By integrating these techniques, researchers and drug development professionals can ensure the efficient and successful synthesis of peptides containing the Boc-Met-Pro sequence, leading to higher purity products and more reliable scientific outcomes.
References
-
E. M. Cilli, E. L. S. de Faria, S. Schreier, C. R. Nakaie (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8):461-70. [Link]
-
Advanced Chromatography Technologies (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]
-
Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 8, Unit 8.6. [Link]
-
Denniff, P. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Birdsall, R., Shave, E., & Fountain, K. J. (2015). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. [Link]
-
Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical biochemistry, 179(2), 404–412. [Link]
-
Gessner, G., Heck, A. J. R., & Pitteri, S. J. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 31(7), 1459–1469. [Link]
-
Gessner, G., Heck, A. J. R., & Pitteri, S. J. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Bohrium. [Link]
-
Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15335–15343. [Link]
-
Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]
-
AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
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Wang, S., et al. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Analytical Chemistry. [Link]
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Funke, S. (2023). How to handle peptides that contain methionine. Biotage. [Link]
-
Cilli, E., de Faria, E., Schreier, S., & Nakaie, C. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Semantic Scholar. [Link]
-
Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Chrisman, P. A., Petyuk, V. A., & McLuckey, S. A. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC - NIH. [Link]
-
Fujii, N., et al. (1987). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
-
Supporting Information for "Design, Synthesis and Validation of an L-Methionine-derived Boronate Affinity-tag for Peptide and Protein Immobilization". ScienceOpen. [Link]
-
AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
B. Yan (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Combinatorial Chemistry & High Throughput Screening, 1(4), 215-229. [Link]
-
LCGC International (2021). Recent Advances in Mass Spectrometry for Process Monitoring. LCGC International. [Link]
-
Bai, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1018–1026. [Link]
-
Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-95. [Link]
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- 19. Monitoring of solid phase peptide synthesis by FT‐IR spectroscopy | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation of Methionine-Proline (Met-Pro) Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, with a specific focus on sequences containing the Methionine-Proline (Met-Pro) motif. Our goal is to equip you with the scientific understanding and practical protocols to diagnose, mitigate, and characterize aggregation in your experiments.
Introduction: The Met-Pro Motif - A Unique Aggregation Challenge
Peptide aggregation is a significant hurdle in research and therapeutic development, often leading to loss of function, immunogenicity, and unreliable experimental results. The presence of a Methionine-Proline (Met-Pro) motif within a peptide sequence introduces a unique set of challenges. This is due to the interplay of two key factors: the susceptibility of Methionine to oxidation and the conformational rigidity of Proline.
-
Methionine (Met): The thioether side chain of methionine is readily oxidized to methionine sulfoxide, a modification that can significantly alter a peptide's hydrophobicity, structure, and aggregation propensity.[1][2]
-
Proline (Pro): Proline's cyclic structure restricts the peptide backbone, often acting as a "β-sheet breaker" and disrupting ordered aggregation.[3] However, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow isomerization between these states can be a rate-limiting step in protein folding and a trigger for aggregation.[4][5][6]
This guide will dissect these contributing factors and provide a systematic approach to troubleshooting aggregation in Met-Pro containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
My Met-Pro peptide is aggregating upon dissolution. What are the likely causes and what initial steps can I take?
Answer: Immediate aggregation upon dissolution is often a sign of pre-existing aggregated species from synthesis and lyophilization, or rapid self-assembly in the chosen solvent. Here’s a logical troubleshooting workflow:
1. Assess the Purity and Quality of the Lyophilized Peptide:
-
Problem: Residual salts or byproducts from synthesis can act as nucleation points for aggregation.
-
Solution: Ensure the peptide is of high purity (ideally >95% by HPLC). If possible, obtain the certificate of analysis to check for any noted impurities.
2. Optimize the Dissolution Protocol:
-
Problem: The choice of solvent and dissolution method can drastically impact aggregation.
-
Solution:
-
Solvent Choice: Start with a solvent known to disrupt aggregates, such as hexafluoroisopropanol (HFIP), and then carefully exchange it for your desired experimental buffer.
-
pH Adjustment: The net charge of your peptide influences its solubility.[7] Dissolve the peptide in a buffer with a pH away from its isoelectric point (pI).
-
Gentle Sonication: Brief, gentle sonication in an ice-water bath can help break up small, pre-existing aggregates.
-
3. Consider the Impact of Methionine Oxidation:
-
Problem: Oxidation of methionine to methionine sulfoxide during synthesis, purification, or storage can alter the peptide's properties and contribute to aggregation.
-
Solution:
-
Request Analysis: Ask your peptide synthesis provider if they have data on the oxidation state of the methionine residue.
-
Preventative Measures: If you suspect oxidation is an issue, consider re-ordering the peptide with specific instructions to minimize oxidation during synthesis and cleavage.
-
I suspect methionine oxidation is the primary driver of my peptide's aggregation. How can I confirm this and prevent it in future experiments?
Answer: Methionine oxidation is a common culprit in the aggregation of susceptible peptides. Here's how to diagnose and address it:
Confirmation of Methionine Oxidation:
-
Mass Spectrometry (MS): The most direct method to confirm methionine oxidation is through mass spectrometry. An increase of 16 Da (or multiples thereof) in the peptide's mass corresponds to the addition of one oxygen atom to form methionine sulfoxide.
-
Amino Acid Analysis: Specialized amino acid analysis can quantify the amount of methionine sulfoxide relative to unoxidized methionine.
Prevention and Mitigation Strategies:
| Strategy | Mechanism | Key Considerations |
| Use of Antioxidants | Scavenge reactive oxygen species (ROS) that cause oxidation. | Add antioxidants like N-acetylmethionine or dithiothreitol (DTT) to your buffers. Be aware that DTT can reduce disulfide bonds if present. |
| Degas Buffers | Remove dissolved oxygen from your experimental solutions. | Sparge buffers with an inert gas like argon or nitrogen before use. |
| Control Storage Conditions | Minimize exposure to light and oxygen, which can promote oxidation. | Store lyophilized peptides at -20°C or -80°C under an inert atmosphere. Store stock solutions in small, single-use aliquots at -80°C. |
| Modify Synthesis & Cleavage | Prevent oxidation during the initial stages of peptide preparation. | Request the use of cleavage cocktails containing scavengers like dithiothreitol (DTT) during peptide synthesis.[3] |
Experimental Protocol 1: Preparation of an Oxidation-Suppressing Cleavage Cocktail
This protocol is for researchers synthesizing their own peptides and aims to minimize methionine oxidation during cleavage from the resin.
-
Prepare the Reagent H Cocktail: In a chemical fume hood, combine the following reagents in the specified proportions:
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethyl sulfide (DMS): 2%
-
Ammonium iodide (NH₄I): 1.5%
-
-
Perform Cleavage: Add the freshly prepared Reagent H to the peptide-resin and incubate for 2-4 hours at room temperature with gentle agitation.
-
Precipitate and Wash: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet several times with cold ether to remove scavengers.
-
Dry and Store: Dry the peptide pellet under vacuum and store at -20°C or below.
How does the proline residue in my Met-Pro peptide contribute to aggregation, and how can I investigate its role?
Answer: The proline residue plays a dual role. While it can disrupt the formation of β-sheets, the slow cis-trans isomerization of the peptide bond preceding it can be a rate-limiting step in proper folding and can expose aggregation-prone regions.
Investigating the Role of Proline Isomerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying proline isomerization at atomic resolution.[6][8] Distinct sets of peaks for the cis and trans isomers can be observed and quantified.
-
Key NMR Parameters:
-
¹³C Chemical Shifts: The Cβ and Cγ chemical shifts of proline are particularly sensitive to the cis/trans conformation.
-
¹H-¹H NOESY: Nuclear Overhauser effect spectroscopy can show distinct through-space interactions for the cis and trans isomers.
-
-
-
Proline Analogs: Synthesizing the peptide with proline analogs that favor either the cis or trans conformation can help elucidate the role of isomerization in aggregation.
Workflow for Investigating Proline Isomerization by NMR:
Caption: A systematic workflow for troubleshooting Met-Pro peptide aggregation.
References
-
Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics. (2013). PLoS ONE. [Link]
-
The role of proline in the prevention of aggregation during protein folding in vitro. (2025). Journal of Biosciences. [Link]
-
Simultaneous measurement of aggregation by DLS and ThT fluorescence. (2013). Figshare. [Link]
-
Proline inhibits aggregation during protein refolding. (1999). Protein Science. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
The role of proline in the prevention of aggregation during protein folding in vitro. (1998). Biochemistry and Molecular Biology International. [Link]
-
Proline cis-trans isomerization and protein folding. (2002). Biochemistry. [Link]
-
Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2024). Frontiers in Bioscience-Landmark. [Link]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry. [Link]
-
Methionine oxidation within the prion protein. (2012). Prion. [Link]
-
Proline Cis−Trans Isomerization and Protein Folding. (2002). Biochemistry. [Link]
-
Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. (2023). ResearchGate. [Link]
-
Dynamic light scattering and Thioflavin T fluorescence. (A) Dynamic... (2013). ResearchGate. [Link]
-
1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1982). Biopolymers. [Link]
-
Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. (2014). Molecules. [Link]
-
Aggregation and neurotoxicity of mutant amyloid beta (A beta) peptides with proline replacement: importance of turn formation at positions 22 and 23. (2002). Biochemical and Biophysical Research Communications. [Link]
-
Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein. (2009). Proceedings of the National Academy of Sciences. [Link]
-
Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. (2011). FEBS Letters. [Link]
-
Aggregation and neurotoxicity of mutant amyloid β (Aβ) peptides with proline replacement: importance of turn formation at positions 22 and 23. (2002). Sci-Hub. [Link]
-
Characterizing Prion-Like Protein Aggregation: Emerging Nanopore-Based Approaches. (2023). Advanced NanoBiomed Research. [Link]
-
Aggregation properties. ( A ) In vitro aggregation of Met-rhPrP C com -. (2009). ResearchGate. [Link]
-
Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein. (2009). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Amino Acid Composition drives Peptide Aggregation. (2023). ChemRxiv. [Link]
Sources
- 1. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 2. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
Technical Support Center: Managing Steric Hindrance with the Boc-Met-Pro-OH Unit
Welcome to the technical support center for the Boc-Met-Pro-OH dipeptide unit. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this sterically hindered building block in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve optimal synthesis outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the cause and providing step-by-step solutions.
Question 1: My coupling reaction with Boc-Met-Pro-OH is incomplete or has a very low yield. A post-coupling ninhydrin (Kaiser) test remains positive (blue/purple beads). What is happening and how can I fix it?
Answer:
This is the most common issue encountered with this dipeptide and is primarily due to significant steric hindrance. The proline residue's cyclic structure and N-alkylation restrict the geometry of the peptide backbone, making the approach of the activated carboxyl group to the resin-bound amine difficult.[1][2] Additionally, the bulky Boc protecting group contributes to this challenge.
Here is a systematic approach to troubleshoot and resolve low coupling efficiency:
Step 1: Re-evaluate Your Coupling Reagent
Standard carbodiimide reagents like DCC are often insufficient for such a demanding coupling.[3] You need to employ a more potent activating agent.
-
Recommended Action: Switch to a uronium or phosphonium salt-based coupling reagent. Reagents that form highly reactive OAt or Oxyma esters are preferred.[4]
| Reagent Class | Recommended Reagents | Key Advantage |
| Aminium/Uronium (OAt-based) | HATU, HBTU | Forms highly reactive OAt esters, excellent for hindered couplings.[5] |
| Aminium/Uronium (Oxyma-based) | COMU | High coupling efficiency, comparable to HATU, with improved safety and solubility profile.[5][6] |
| Phosphonium (OAt-based) | PyAOP | Excellent for hindered systems and less likely to cause guanidinylation side reactions compared to uronium salts.[4] |
Step 2: Optimize Reaction Conditions
If a powerful reagent is still not yielding complete coupling, further optimization is necessary.
-
Perform a Double Coupling: After the initial coupling reaction (typically 1-2 hours), drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-Met-Pro-OH.[4] This is a highly effective method to drive the reaction to completion.
-
Increase Reaction Time and Temperature: For particularly stubborn couplings, extending the reaction time to 4-6 hours or even overnight can be beneficial. Microwave-assisted peptide synthesis (MAPS) can also significantly accelerate the reaction rate and improve efficiency for hindered couplings.[4]
-
Change Your Solvent: Poor solvation of the growing peptide chain can lead to aggregation, further blocking reactive sites. If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP) or a mixture such as DCM/DMF/NMP (1:1:1), which have superior solvating properties.[4][7]
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Question 2: My mass spectrometry results show the desired peptide, but also a significant peak corresponding to a mass loss of the N-terminal dipeptide. What is this byproduct?
Answer:
You are likely observing the formation of a diketopiperazine (DKP), specifically cyclo(Met-Pro). This is a classic side reaction, especially prevalent in sequences containing proline as the second or third residue from the C-terminus.[8][9] After deprotection of the proline's Boc group, the newly freed N-terminal amine of the proline can attack the ester linkage connecting the methionine to the resin, cleaving the dipeptide as a cyclic DKP.[8][10]
Strategies to Minimize Diketopiperazine Formation:
-
Choice of Resin: Standard Wang resin is highly susceptible to DKP formation.[8][11] Using a sterically hindered resin can physically block the intramolecular cyclization.
-
Recommended Action: Use 2-Chlorotrityl chloride (2-CTC) resin. Its bulky trityl linker significantly hinders the backside attack required for DKP formation.[8]
-
-
Modify the Coupling Protocol: The goal is to minimize the time the deprotected N-terminal amine is free before the next coupling reaction.
-
In-situ Neutralization: After the TFA deprotection step, do not perform a separate neutralization step. Instead, add the protonated peptide-resin directly to the pre-activated solution of the next incoming Boc-amino acid, which already contains the base (e.g., DIEA). This ensures that neutralization and coupling occur simultaneously, minimizing the window for DKP formation.[10]
-
-
Couple a Dipeptide: If synthesizing a longer peptide and the Pro is at the C-terminus, it can be advantageous to synthesize a tripeptide fragment on a 2-CTC resin, cleave it, and then attach it to the main resin. This bypasses the vulnerable dipeptide stage on a less hindered resin.[11]
dot
Caption: Mechanism of Diketopiperazine (DKP) formation.
Question 3: My final cleaved peptide shows a +16 Da peak in the mass spectrum. What is this modification and how can I prevent it?
Answer:
A +16 Da mass shift on a methionine-containing peptide is the classic signature of oxidation, where the thioether side chain of methionine is oxidized to methionine sulfoxide (Met(O)).[12][13] This can happen during repetitive acid treatments for Boc deprotection but is most common during the final, harsh acidic cleavage from the resin (e.g., with HF or TFA).[13][14]
Prevention and Mitigation Strategies:
-
Use Scavengers During Cleavage: Never perform the final cleavage of a Met-containing peptide without appropriate scavengers in your cleavage cocktail.
-
Recommended Action: Add scavengers that can quench oxidative species and protect the thioether. A common and effective practice is to add dithiothreitol (DTT) to the cleavage mixture.[14] Other additives like dimethylsulfide (DMS) and ammonium iodide have also been shown to significantly reduce or eliminate oxidation.[13]
-
-
Optimize Synthesis Conditions: While less common, oxidation can occur during synthesis.
-
Recommended Action: If you suspect on-resin oxidation, consider performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[13]
-
-
Post-Purification Reduction: If oxidation has already occurred, it is often possible to reduce the purified peptide sulfoxide back to the native methionine.
-
Recommended Action: Treat the purified, oxidized peptide with a reducing agent. A solution of ammonium iodide and dimethylsulfide can be effective for this purpose.[13]
-
-
Synthesize with Methionine Sulfoxide: In cases where a methionine residue is exceptionally prone to oxidation, a proactive strategy is to use Boc-Met(O)-OH during the synthesis. The crude peptide is then purified in its oxidized form and subsequently reduced to the native form as the final step.[14]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Boc-Met-Pro-OH?
A1: Like most amino acid derivatives, Boc-Met-Pro-OH should be stored in a cool, dry place. Keep the container tightly sealed to protect it from moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: Is Boc-Met-Pro-OH considered a "difficult sequence" building block?
A2: Yes. The combination of the sterically demanding proline residue and the adjacent methionine makes this dipeptide a classic example of a "difficult" or "hindered" coupling.[1][2][7] Syntheses involving this unit require more potent coupling reagents and optimized conditions compared to standard amino acids.
Q3: Can I use the Fmoc-Met-Pro-OH equivalent in an Fmoc-based strategy? Do the same issues apply?
A3: Yes, the steric hindrance issues associated with the Met-Pro bond are independent of the N-terminal protecting group strategy.[2] However, the side reactions can differ in prevalence. For instance, DKP formation is often more pronounced in Fmoc-SPPS because the piperidine used for deprotection is a base, which can directly catalyze the intramolecular cyclization.[9] In Boc-SPPS, the N-terminal amine is protonated after TFA deprotection, offering some protection against DKP formation until the neutralization step.[10][15]
Q4: Besides mass spectrometry, how can I use HPLC to diagnose problems?
A4: HPLC is an invaluable tool.
-
Incomplete Coupling: Your crude HPLC chromatogram will show a significant peak for your desired peptide, but also a preceding peak corresponding to the deletion sequence (the peptide without the Boc-Met-Pro-OH unit).
-
DKP Formation: You will see a peak for your target peptide and a separate, typically earlier-eluting, sharp peak for the small, cyclic diketopiperazine byproduct.[10]
-
Methionine Oxidation: The oxidized peptide (containing Met(O)) is more polar than the native peptide. Therefore, it will typically have a shorter retention time and elute earlier than the main product peak on a reverse-phase HPLC column.[13]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
How to handle peptides that contain methionine. Biotage. (2023-02-07). Available from: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. (2023-04-20). Available from: [Link]
-
Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. ResearchGate. (2025-07-14). Available from: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega - ACS Publications. (2023-04-20). Available from: [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. In-process research and development. Available from: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023-01-30). Available from: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. (2025-08-06). Available from: [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. (2009-01-06). Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available from: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. (2024-08-19). Available from: [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. Available from: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007-12-13). Available from: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020-03-04). Available from: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. ACS Publications. (2022-12-06). Available from: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. (2022-12-06). Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Biological Activity of Met-Pro-Containing Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Methionine-Proline Motif
The dipeptide sequence Methionine-Proline (Met-Pro) is a recurring motif in a variety of biologically active peptides. Proline's unique cyclic structure introduces significant conformational constraints on the peptide backbone, often inducing turns or kinks that are crucial for specific molecular interactions.[1][2] Methionine, with its flexible, sulfur-containing side chain, is susceptible to oxidation, a characteristic that can play a role in both the peptide's function and its degradation. Together, this combination contributes to a range of biological activities, including antioxidant, antimicrobial, and antihypertensive properties.[3][4][5]
This guide provides a comprehensive comparison of synthetic strategies for incorporating the Met-Pro motif, with a focus on the use of the dipeptide building block Boc-Met-Pro-OH . We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and bioactivity assessment, and present comparative data to inform your research and development efforts.
Part 1: The Chemistry — A Comparative Analysis of Synthesis Strategies
The successful synthesis of peptides containing Met-Pro sequences hinges on overcoming specific chemical challenges, primarily the steric hindrance associated with proline and the potential for methionine oxidation.
Section 1.1: The Dipeptide Advantage — Why Use Boc-Met-Pro-OH?
In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of single amino acids is the standard approach. However, certain sequences, particularly those involving proline, are notoriously difficult. The coupling of an amino acid to a proline residue at the N-terminus of a growing peptide chain can be inefficient due to proline's rigid structure and its nature as a secondary amine.[1][6]
Utilizing a pre-formed dipeptide building block like Boc-Met-Pro-OH offers several distinct advantages:
-
Improved Coupling Efficiency: By coupling the dipeptide in a single step, the problematic Met-to-Pro peptide bond formation is performed in the solution phase during the synthesis of the building block itself, bypassing the often-inefficient on-resin coupling.
-
Reduced Risk of Side Reactions: Minimizing the number of coupling and deprotection cycles on the resin reduces the overall exposure of the peptide to harsh chemicals, which can lower the risk of side reactions like methionine oxidation.[7]
-
Increased Synthesis Speed: Incorporating two residues in a single coupling step accelerates the overall synthesis process.
This strategy is analogous to the use of pseudoproline dipeptides, which are employed to disrupt aggregation in difficult sequences by introducing a temporary "kink" in the peptide backbone.[8]
Section 1.2: Comparative Synthesis Methodologies
We compare three primary strategies for incorporating the Met-Pro sequence into a target peptide.
| Method | Description | Advantages | Disadvantages |
| Method A: Dipeptide Coupling (Boc-Met-Pro-OH) | A pre-synthesized Boc-protected dipeptide is coupled to the resin-bound peptide chain. | High coupling efficiency, reduced cycle time, lower risk of proline-related deletion sequences. | Requires prior synthesis of the dipeptide building block. |
| Method B: Stepwise Boc-SPPS | Boc-Pro-OH is first coupled to the resin, followed by deprotection and subsequent coupling of Boc-Met-OH. | Utilizes standard, readily available monomers. | Risk of incomplete coupling to proline, potentially leading to deletion byproducts.[6] Increased exposure to acid can promote methionine oxidation.[7] |
| Method C: Stepwise Fmoc-SPPS | Fmoc-Pro-OH is coupled, followed by deprotection (with a base like piperidine) and coupling of Fmoc-Met-OH. | Milder deprotection conditions (base vs. strong acid) reduce the risk of side-chain degradation and premature cleavage from acid-sensitive resins.[9][10][11] | Fmoc chemistry can sometimes be less effective for very long or complex peptides compared to robust Boc protocols.[12] |
Section 1.3: Experimental Protocol — Peptide Synthesis via Boc-SPPS
This section details a general protocol for manual solid-phase peptide synthesis using the Boc/Bzl strategy, applicable for both stepwise addition and dipeptide coupling.
Caption: General workflow for manual Boc-Solid Phase Peptide Synthesis (SPPS).
This protocol is for a standard 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM. To prevent methionine oxidation and S-alkylation, it is recommended to add a scavenger like 0.5% Dithioethane (DTE).[7]
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA/DCM with scavenger and agitate for 20-30 minutes. Drain and wash thoroughly with DCM.[7]
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and then Dimethylformamide (DMF) (3x) to prepare for coupling.[7]
-
-
Coupling (Using Boc-Met-Pro-OH):
-
In a separate vessel, dissolve Boc-Met-Pro-OH (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the mixture.
-
Add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction for 1-2 hours. Monitor coupling completion with a qualitative test like the Kaiser test.[13]
-
-
Wash: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Part 2: The Biology — Evaluating the Activity of Met-Pro Peptides
Peptides containing the Met-Pro motif have been identified as potent antioxidant and antihypertensive agents. This section provides standard protocols for evaluating these biological activities in vitro.
Section 2.1: Antioxidant Activity — DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging ability of peptides.[14] Antioxidant peptides can donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the synthetic peptide in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the peptide solution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the peptide solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[15]:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.[15]
-
Section 2.2: Antihypertensive Activity — ACE Inhibitory Assay
Angiotensin-I Converting Enzyme (ACE) is a key enzyme in the regulation of blood pressure. Peptides that can inhibit ACE are considered potential antihypertensive agents. This assay measures the ability of a peptide to inhibit the ACE-catalyzed hydrolysis of a synthetic substrate, such as Hippuryl-His-Leu (HHL) or FAPGG.[16][17]
Sources
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- 3. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Coupling Boc-Met-Pro-OH: A Comparative Analysis of Leading Reagents
Introduction: Navigating the Challenges of the Boc-Met-Pro-OH Sequence
The synthesis of peptides containing the Boc-Met-Pro-OH sequence presents a unique convergence of challenges that demand careful consideration in the selection of a coupling strategy. While seemingly straightforward, this tripeptide motif encapsulates several complexities inherent to solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) strategy, while robust, involves repetitive acid treatments for deprotection, creating a harsh environment for sensitive residues.[1][2]
The primary challenges include:
-
Methionine's Susceptibility to Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (Met(O)), particularly during the final acidic cleavage from the resin.[1] While less of a concern during the coupling step itself, the overall synthetic strategy must account for this vulnerability.[3][4][5]
-
Proline's Unique Steric Profile: As a secondary amine, proline's nucleophilicity is lower than that of primary amines, which can lead to slower coupling kinetics. Furthermore, the coupling of an amino acid to a proline residue can be sterically hindered. At the dipeptide stage, sequences involving proline are also notoriously prone to diketopiperazine formation, an intramolecular side reaction that cleaves the peptide from the resin and terminates the chain.[6]
-
Risk of Racemization: As with any peptide coupling, activating the carboxylic acid of the incoming amino acid (Boc-Met) creates the potential for racemization, which can compromise the final product's stereochemical integrity.[7][8][9][10]
This guide provides a comparative analysis of various classes of coupling reagents for the efficient and high-fidelity synthesis of the Boc-Met-Pro-OH sequence. We will delve into the mechanistic underpinnings of each reagent class, present comparative performance data, and offer detailed, field-tested protocols to empower researchers in their synthetic endeavors.
The Reagent Arsenal: A Mechanistic Overview
The success of a peptide coupling hinges on the activation of the carboxylic acid, transforming it into a reactive intermediate that is susceptible to nucleophilic attack by the amine.[11][12] Coupling reagents are broadly categorized into carbodiimides and onium salts.
Carbodiimides: The Classic Approach
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are foundational reagents in peptide synthesis.[13] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][14] However, this intermediate is unstable and can rearrange into an inactive N-acylurea or lead to racemization.[11][15]
To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma) are essential.[7][11] These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine component with a significantly lower risk of racemization.[7][13] For SPPS, DIC is generally preferred over DCC because its urea byproduct is soluble in common solvents like isopropanol, simplifying its removal during washing steps.[7][13][16]
Caption: Mechanism of peptide bond formation using DIC with HOBt additive.
Onium Salts: The High-Performance Workhorses
In recent years, onium salts have become the reagents of choice for most applications, offering high coupling rates and fewer side reactions.[11] They are categorized as aminium/uronium or phosphonium salts.
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU)
These reagents, including HBTU, HATU, and HCTU, are among the most popular for SPPS.[17][18] They react with the deprotonated carboxylic acid to generate HOBt- or HOAt-based active esters in situ.[16][18]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient reagent suitable for most standard couplings.[17][19]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen at the 7-position makes the resulting OAt-ester more reactive than the OBt-ester formed by HBTU, leading to faster and more complete couplings.[19][20] This makes HATU particularly effective for sterically hindered couplings, such as those involving proline.[21]
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) features a chlorine atom on the benzotriazole ring, which enhances its reactivity, often providing a balance between the high performance of HATU and the cost-effectiveness of HBTU.[22][23]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium reagent based on Oxyma. It offers coupling efficiencies comparable to HATU but with a superior safety profile, as it avoids the potentially explosive HOBt or HOAt components.[11][15][24]
A key consideration for aminium/uronium salts is the potential for guanidinylation, a side reaction where the reagent reacts with the free N-terminal amine of the peptide, capping the chain.[6][11] This is typically avoided by pre-activating the carboxylic acid or using a slight excess of the amino acid relative to the coupling reagent.[6][15]
Caption: General workflow for a manual Boc-SPPS cycle.
Protocol 1: Standard Coupling with DIC/HOBt
This protocol represents a reliable and cost-effective method.
-
Resin Preparation: Start with 0.1 mmol of H-Pro-Resin. Perform Boc deprotection of the preceding amino acid using 50% TFA in DCM (1x 5 min, 1x 20 min). Wash thoroughly with DCM (3x), Isopropanol (3x), and DCM (3x).
-
Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with 10% DIPEA in DCM (2x 2 min). Wash with DCM (3x) and then DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Met-OH (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add DIC (0.3 mmol, 3 eq.).
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring & Washing: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle. [25]
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended to overcome the steric hindrance and achieve rapid, efficient coupling.
-
Resin Preparation & Neutralization: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
In Situ Activation and Coupling:
-
In a separate vessel, dissolve Boc-Met-OH (0.28 mmol, 2.8 eq.) and HATU (0.28 mmol, 2.8 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture and agitate for 1-2 minutes for pre-activation. [1] * Add the activated Boc-Met-OH solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture for 15-30 minutes.
-
Monitoring & Washing: Monitor the reaction completion using a ninhydrin test. The reaction is typically complete within this timeframe. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). [1][19]
Conclusion and Recommendations
For the specific challenge of coupling Boc-Met-Pro-OH, the selection of a high-efficiency onium salt-based reagent is strongly recommended.
-
Recommendation: HATU or HCTU are the preferred reagents for this coupling. Their superior reactivity effectively overcomes the slower kinetics associated with the secondary amine of proline, ensuring a more complete and rapid reaction. [20][21][22]This minimizes the risk of deletion sequences and reduces overall synthesis time. COMU is an excellent, safer alternative with comparable performance. [11][24]* Alternative: While DIC/HOBt is a viable and economical option, it requires longer reaction times, which may be disadvantageous for a sterically demanding coupling. [1]It should be reserved for situations where cost is the primary driver and longer synthesis cycles are acceptable.
-
General Precautions: Regardless of the coupling agent, the inherent sensitivity of methionine to oxidation must be addressed in the overall synthetic strategy, particularly by using scavengers during Boc deprotection and final cleavage. [1][2] By understanding the mechanistic nuances and leveraging the quantitative data available, researchers can confidently select the optimal coupling agent to navigate the challenges of the Boc-Met-Pro-OH sequence, leading to a higher yield and purity of the final peptide product.
References
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
-
Peptide synthesis - Wikipedia. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. (URL: [Link])
-
Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])
-
Recent development of peptide coupling reagents in organic synthesis. (URL: [Link])
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (URL: [Link])
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: [Link])
-
HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (URL: [Link])
-
Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. (URL: [Link])
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers | American Laboratory. (URL: [Link])
-
SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])
-
Efficient solid-phase synthesis of peptide-based phosphine ligands: towards combinatorial libraries of selective transition metal catalysts - PubMed. (URL: [Link])
-
Coupling Reagents - ResearchGate. (URL: [Link])
-
The Chemistry of Connection: Understanding Peptide Coupling Reagents. (URL: [Link])
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K - The Royal Society of Chemistry. (URL: [Link])
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein. (URL: [Link])
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. (URL: [Link])
-
(PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (URL: [Link])
-
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. (URL: [Link])
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- 2. chempep.com [chempep.com]
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- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. bachem.com [bachem.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 18. 肽偶联剂选择指南 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 24. globalresearchonline.net [globalresearchonline.net]
- 25. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Assessing Met-Pro Bond Stability Post-Synthesis
In the development of peptide therapeutics, ensuring the stability of the final product is paramount to its safety and efficacy.[1][2][3] While various amino acid linkages can be susceptible to degradation, the peptide bond between Methionine (Met) and Proline (Pro) presents a unique stability challenge that warrants specific attention post-synthesis. This guide provides an in-depth comparison of modern analytical methodologies for assessing the integrity of the Met-Pro bond, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their needs.
The Understated Importance of the Met-Pro Linkage
The Xaa-Pro peptide bond, where Xaa is any amino acid, is distinct due to the cyclic nature of proline's side chain, which restricts the peptide backbone's flexibility. This bond can exist in both cis and trans conformations, with isomerization playing a role in protein folding and stability.[4][5][6] When Methionine precedes Proline, its sulfur-containing side chain introduces a potential site for oxidation, which can further influence the local peptide environment and overall stability.[7][8] Therefore, post-synthesis assessment is not merely a quality control step but a critical investigation into the therapeutic candidate's long-term viability.
Comparative Analysis of Key Stability Assessment Methodologies
The choice of analytical technique is driven by the specific stability question being asked. Are we looking for gross degradation, identifying specific cleavage products, or quantifying the rate of decay under stress? Here, we compare the primary workhorse of peptide analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , with the detailed structural elucidation power of Liquid Chromatography-Mass Spectrometry (LC-MS) .
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide purity and stability.[9][10] It separates the intact peptide from its degradation products and other impurities based on hydrophobicity.
Causality of Experimental Choices: The fundamental principle is that any modification to the peptide, such as cleavage of the Met-Pro bond or oxidation of the Methionine residue, will alter its polarity and, consequently, its retention time on a hydrophobic C18 column.[10] By monitoring the disappearance of the main peptide peak and the appearance of new peaks over time, we can quantify the rate of degradation. The use of a trifluoroacetic acid (TFA) ion-pairing agent is standard as it improves peak shape for peptides.[11]
Experimental Protocol: RP-HPLC for Met-Pro Stability
-
Sample Preparation:
-
Dissolve the lyophilized Met-Pro containing peptide in a suitable buffer (e.g., 0.1% TFA in water) to a known concentration, typically 1 mg/mL.[11]
-
For forced degradation studies, aliquot the stock solution and expose it to various stress conditions (e.g., acidic pH, basic pH, oxidative stress with H₂O₂, elevated temperature).[1][7]
-
Prepare a time-zero (T₀) sample by immediately diluting an aliquot of the stock solution to the working concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm length) is a common choice for peptides.[11]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A shallow gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes, is typically effective for separating degradation products.[11]
-
Detection: UV detection at 214 nm and 280 nm.[10] The 214 nm wavelength detects the peptide backbone, providing a general measure of all peptide fragments.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at T₀ and at subsequent time points under each stress condition.
-
Calculate the percentage of remaining intact peptide over time. The appearance of new, typically more polar (earlier eluting), peaks signifies degradation.
-
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC is excellent for quantification, it does not inherently identify the degradation products. For this, we turn to LC-MS, which couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[12] This is crucial for confirming that new peaks are indeed related to Met-Pro bond cleavage or other modifications.[13][14]
Causality of Experimental Choices: The goal here is unambiguous identification. After separation by LC, the eluent is ionized (typically via electrospray ionization, ESI) and sent to the mass spectrometer.[15] A full scan (MS1) will determine the molecular weight of the parent peptide and its degradation products. A subsequent fragmentation scan (MS/MS or MS2) of a selected ion will break the peptide at its backbone, allowing for sequence confirmation and precise localization of the modification or cleavage site.[15][16]
Experimental Protocol: LC-MS/MS for Met-Pro Degradant Identification
-
Sample Preparation & LC:
-
Follow the same sample preparation and HPLC separation protocol as described above. The LC system is directly coupled to the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.
-
MS1 Scan: Acquire full scan mass spectra to detect the [M+H]⁺ ions of the intact peptide and any degradation products. For a Met-Pro cleavage, one would expect to see two smaller peptide fragments. For methionine oxidation, one would expect an increase in mass of +16 Da (sulfoxide) or +32 Da (sulfone).[8]
-
MS2 Scan (Tandem MS): Perform data-dependent acquisition where the most intense ions from the MS1 scan are automatically selected for fragmentation (e.g., using Collision-Induced Dissociation - CID).[13]
-
Data Analysis: Use software to analyze the fragmentation patterns of the parent peptide and the new peaks. The resulting b- and y-ion series will confirm the sequence and pinpoint the site of cleavage or modification.
-
Visualizing the Assessment Workflow
A logical workflow is critical for a comprehensive stability assessment. The process begins with subjecting the peptide to controlled stress, followed by separation and analysis to quantify degradation and identify the resulting products.
Caption: Workflow for assessing peptide stability, from forced degradation to analysis and data interpretation.
Performance Comparison: HPLC vs. LC-MS
The choice between these methods depends on the stage of development and the specific questions at hand.
| Feature | RP-HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Output | Quantitative data on purity and degradation over time. | Qualitative and quantitative data; provides molecular weights of components. |
| Identification | Indirect; based on retention time shifts. Co-elution can be misleading. | Direct; provides unambiguous identification of degradants via mass. |
| Sensitivity | High for quantification, but low for structural information. | Very high; can detect and identify low-level impurities and degradation products.[13] |
| Throughput | High; suitable for routine quality control and screening many conditions. | Lower; data analysis for structural elucidation is more time-consuming.[12] |
| Cost & Complexity | Relatively lower cost and complexity. Widely available. | Higher initial investment and requires more specialized expertise. |
| Best For... | Routine stability testing, formulation screening, QC lot release. | Degradation pathway elucidation, identifying unknown impurities, troubleshooting.[1] |
This table provides a summary of typical performance characteristics. Actual results may vary based on instrumentation and specific peptide properties.
Self-Validating Protocols: The Role of Controls
For any stability study to be trustworthy, it must be self-validating. This is achieved through rigorous use of controls:
-
Time-Zero (T₀) Control: An unstressed sample analyzed at the beginning of the study serves as the baseline for 100% integrity.
-
Negative Control (Formulation Buffer): Analyzing the buffer alone ensures that any observed peaks are not artifacts from the formulation itself.
-
Positive Control (If available): A peptide with a known instability (e.g., an Asp-Pro sequence known for hydrolysis[8]) can validate that the stress conditions are effective.
-
Isotope Labeling: For complex matrices like blood plasma, using isotopically labeled versions of the peptide allows for precise differentiation of the therapeutic from endogenous components by mass spectrometry.[17][18]
Conclusion and Recommendations
Assessing the stability of the Met-Pro bond is a critical step in de-risking a peptide therapeutic candidate. A tiered approach is most effective:
-
Initial Screening with RP-HPLC: Use a robust RP-HPLC method to perform forced degradation studies under a wide range of conditions (pH, temperature, oxidation).[19] This will rapidly identify the conditions under which the peptide is unstable and provide quantitative data on its degradation kinetics.
-
Definitive Identification with LC-MS/MS: For any significant degradation observed via HPLC, employ LC-MS/MS to analyze the stressed samples. This will definitively identify the cleavage products and confirm whether the Met-Pro bond is the primary site of lability.[12][14] It will also reveal other potential degradation pathways, such as methionine oxidation.[7]
By combining the quantitative power of RP-HPLC with the qualitative, structure-elucidating strength of LC-MS/MS, researchers can build a comprehensive and reliable stability profile for their Met-Pro containing peptides, ensuring a more robust and successful drug development program.
References
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
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Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer Link. Available at: [Link]
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Available at: [Link]
-
Analyzing Peptide Stability: Key Factors and Testing Methods. GenScript. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. Available at: [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Scilit. Available at: [Link]
-
Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PubMed Central. Available at: [Link]
-
Peptide Degradation Product Characterization. ResolveMass Laboratories Inc. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Peptide Degradation. Mass Analytica. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
(A) The cleavage pattern of peptide; (B) HPLC–ESI-MS of Peak 1;... ResearchGate. Available at: [Link]
-
Currently available techniques to assess peptide stability. ResearchGate. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. Available at: [Link]
-
The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. PubMed. Available at: [Link]
-
Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation. PNAS. Available at: [Link]
-
Post synthesis workup: What steps are necessary and what aren't? Biotage. Available at: [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature. Available at: [Link]
-
Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE. Available at: [Link]
-
Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. PubMed. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
